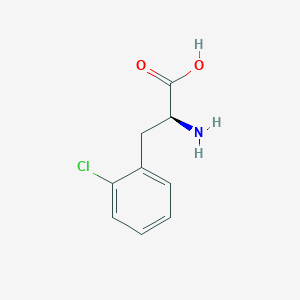

2-Chloro-L-phenylalanine

描述

2-氯-L-苯丙氨酸: 是一种有机化合物,是必需氨基酸苯丙氨酸的衍生物。其结构中包含一个氯原子,这使其与母体化合物有所区别。 由于其独特的性质,该化合物在生物化学研究中被广泛应用 .

准备方法

合成路线和反应条件: 2-氯-L-苯丙氨酸的合成通常涉及苯丙氨酸的氯化。一种常见的方法是用二氧化硫酰氯 (SOCl2) 等氯化剂与苯丙氨酸反应。反应过程如下:

- 将苯丙氨酸溶解在合适的溶剂中。

- 向溶液中加入二氧化硫酰氯,生成 2-氯-L-苯丙氨酸。

- 然后通过结晶或其他合适的方法对产物进行纯化 .

工业生产方法: 在工业生产中,2-氯-L-苯丙氨酸的生产可能涉及类似的氯化反应,但规模更大。 该过程经过优化以获得更高的产量和纯度,通常涉及先进的纯化技术,如色谱法 .

化学反应分析

反应类型: 2-氯-L-苯丙氨酸会发生各种化学反应,包括:

取代反应: 在适当的条件下,氯原子可以被其他官能团取代。

氧化和还原反应: 该化合物可以被氧化或还原,形成不同的衍生物。

常见试剂和条件:

取代反应: 通常使用氢氧化钠 (NaOH) 或氢氧化钾 (KOH) 等试剂。

氧化反应: 使用高锰酸钾 (KMnO4) 或过氧化氢 (H2O2) 等氧化剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,取代反应可能会生成各种苯丙氨酸衍生物,而氧化和还原反应可能会生成该化合物的不同氧化或还原形式 .

科学研究应用

Biocatalytic Applications

Phenylalanine Ammonia Lyases (PALs)

2-Chloro-L-phenylalanine is utilized as a substrate in biocatalytic processes involving phenylalanine ammonia lyases. These enzymes facilitate the production of various L- and D-phenylalanine derivatives through environmentally friendly methods. For instance, engineered PALs have been shown to effectively convert this compound into valuable chiral intermediates used in pharmaceuticals, such as inhibitors for cancer-related enzymes .

Synthesis of Aromatic Amino Acids

The compound is also employed in the synthesis of functional oligopeptides and other aromatic amino acids. Its use in biotransformations allows for the efficient production of these compounds, which are essential in the pharmaceutical industry . The ability to tailor the catalytic efficiency of PALs through protein engineering enhances the production of specific phenylalanine analogues, including those with halogen substitutions like chloro or bromo groups .

Pharmacological Applications

Drug Development

This compound serves as an important building block in drug development. It has been incorporated into various therapeutic agents, particularly those targeting cancer pathways. For example, its derivatives are key components in the synthesis of inhibitors for methyltransferases involved in cancer signaling . The structural similarity to natural amino acids allows for better integration into biological systems, enhancing the efficacy of these drugs.

Metabolic Studies

In metabolomics, this compound is used as an internal standard to study metabolic pathways involving phenylalanine and its derivatives. Its stable isotopic labeling helps trace metabolic processes and understand the dynamics of amino acid metabolism under various physiological conditions . This application is crucial for developing targeted therapies and understanding disease mechanisms.

Case Studies

Case Study 1: Cancer Therapeutics

A study demonstrated that using this compound as a precursor enabled the synthesis of potent inhibitors for SET domain containing lysine methyltransferase 7 (SETD7), which plays a significant role in multiple cancer-related signaling pathways. The synthesized compounds exhibited high selectivity and potency against cancer cell lines, showcasing the potential of this compound in developing targeted cancer therapies .

Case Study 2: Enzyme Engineering

Research on engineered PALs highlighted the effectiveness of using this compound to produce various phenylalanine derivatives with high enantiomeric excess values. The study revealed that specific modifications to the PAL active site could enhance substrate specificity and conversion rates, leading to more efficient biocatalytic processes .

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Biocatalysis | Synthesis of L- and D-phenylalanines | High conversion rates using engineered PALs |

| Drug Development | Inhibitors for cancer-related enzymes | Potent activity against cancer cell lines |

| Metabolic Studies | Internal standard in metabolomics | Improved tracing of metabolic pathways |

| Enzyme Engineering | Production of phenylalanine derivatives | Enhanced specificity and efficiency in biotransformations |

作用机制

2-氯-L-苯丙氨酸的作用机制涉及它与各种分子靶点和途径的相互作用。作为苯丙氨酸的衍生物,它可以被整合到蛋白质中,可能会改变它们的结构和功能。这会影响酶活性和其他生化过程。 其结构中的氯原子也可能影响其反应性和与其他分子的相互作用 .

相似化合物的比较

类似化合物:

- 4-氯-L-苯丙氨酸

- 4-氨基-L-苯丙氨酸盐酸盐

- 4-氯-DL-苯丙氨酸

- 3,4-二羟基-L-苯丙氨酸

比较: 2-氯-L-苯丙氨酸之所以独特,是因为氯原子在苯环上的位置不同。这种位置差异会显着影响该化合物的化学性质和反应性。 例如,4-氯-L-苯丙氨酸的氯原子位于不同的位置,导致其反应性和应用发生变化 .

生物活性

2-Chloro-L-phenylalanine (2CLP) is a derivative of the amino acid phenylalanine, notable for its unique biological activities and potential therapeutic applications. This compound has garnered attention in various fields, including cancer research and neurobiology, due to its ability to interact with several biological pathways.

This compound has the molecular formula and is classified as a fatty acid derivative. Its structure includes a chlorine atom substituted at the second carbon of the phenylalanine backbone, which significantly influences its biological activity.

The biological activity of 2CLP can be attributed to several mechanisms:

- Inhibition of Phenylalanine Hydroxylase : 2CLP has been shown to inhibit the enzyme phenylalanine hydroxylase, which is crucial for the metabolism of phenylalanine to tyrosine. This inhibition can lead to altered levels of neurotransmitters and has implications in conditions like phenylketonuria (PKU) .

- Anti-inflammatory Effects : Research indicates that 2CLP exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

- Antitumor Activity : The compound has demonstrated antitumor effects in various studies, particularly in inhibiting the growth of certain cancer cell lines. This activity is linked to its ability to interfere with nucleic acid synthesis .

In Vitro Studies

In vitro experiments have highlighted the following key findings regarding the biological activity of 2CLP:

- Antitumor Efficacy : A study reported that 2CLP and its derivatives showed significant inhibitory effects on tumor cell lines, including those from breast and ovarian cancers. The mechanism involves the disruption of nucleic acid synthesis, leading to reduced cell proliferation .

- Neuroprotective Effects : In models simulating neurodegenerative diseases, 2CLP has been shown to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating conditions like Alzheimer's disease .

In Vivo Studies

In vivo research further supports the therapeutic potential of 2CLP:

- Animal Models : In rat models, administration of 2CLP resulted in decreased tumor growth rates and improved survival rates compared to control groups. This underscores its potential as an anticancer agent .

- Behavioral Studies : Behavioral assessments in animal models indicated that 2CLP could influence neurotransmitter levels, which may have implications for mood disorders and cognitive function .

Case Studies

Several case studies have documented the effects of 2CLP in clinical settings:

- Cancer Treatment : A clinical trial involving patients with advanced melanoma showed that a regimen including 2CLP led to a significant reduction in tumor size in a subset of patients. The study highlighted the need for further exploration into dosage and combination therapies .

- Phenylketonuria Management : In individuals with PKU, treatment with 2CLP was associated with improved metabolic control and reduced serum phenylalanine levels, demonstrating its utility as a dietary supplement in managing this condition .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of this compound compared to other phenylalanine derivatives:

| Compound | Mechanism of Action | Antitumor Activity | Neuroprotective Effects | Anti-inflammatory Effects |

|---|---|---|---|---|

| This compound | Inhibition of phenylalanine hydroxylase | High | Moderate | Yes |

| L-Phenylalanine | Precursor for neurotransmitters | Low | High | No |

| D-Chloro-L-phenylalanine | Similar inhibition mechanisms | Moderate | Low | Yes |

属性

IUPAC Name |

(2S)-2-amino-3-(2-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZZNRXMDCOHBG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375799 | |

| Record name | 2-Chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103616-89-3 | |

| Record name | 2-Chloro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103616-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-chloro-L-phenylalanine interact with L-phenylalanine dehydrogenase, and what are the downstream effects?

A1: While the provided research paper [] doesn't delve into the specific binding interactions, it reveals that this compound acts as a substrate for the enzyme L-phenylalanine dehydrogenase. This interaction leads to the deamination of this compound. The study further investigates the kinetic isotope effects (KIE) associated with this enzymatic deamination process, offering insights into the reaction mechanism.

Q2: What is the significance of studying deuterium KIE in the deamination of this compound by L-phenylalanine dehydrogenase?

A2: Determining the deuterium KIE during the deamination of this compound by L-phenylalanine dehydrogenase provides valuable information about the rate-limiting step of the reaction. [] A significant KIE value suggests that the breaking or forming of a bond involving the deuterium atom is involved in the rate-limiting step of the enzymatic reaction. This information helps researchers understand the intricacies of the enzyme's catalytic mechanism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。